

Application Note: Comprehensive Quality Analysis of Saffron (*Crocus sativus L.*) Powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SAFFRON POWDER

Cat. No.: B576308

[Get Quote](#)

Introduction

Saffron, derived from the dried stigmas of the *Crocus sativus L.* flower, is the world's most expensive spice, renowned for its distinct color, flavor, and aroma.^[1] These characteristics are attributed to three main bioactive compounds: crocins (color), picrocrocin (taste), and safranal (aroma).^{[2][3]} Due to its high market value and limited production, saffron is highly susceptible to adulteration with extraneous materials, including other plant parts like safflower or marigold, or even synthetic dyes.^{[4][5][6]} Therefore, robust analytical protocols are essential for quality control, ensuring the authenticity, safety, and efficacy of **saffron powder** for use in food, medicinal, and research applications.

This application note provides detailed protocols for the comprehensive analysis of **saffron powder** based on internationally recognized standards, primarily the ISO 3632 standard, and advanced chromatographic techniques.^{[6][7][8][9]} The methods described herein facilitate the quantification of key quality parameters and the detection of potential adulteration.

Principle of Analysis

The quality of saffron is primarily determined by the concentration of its three main secondary metabolites. The International Organization for Standardization (ISO) has established the ISO 3632 standard, which outlines a UV-Vis spectrophotometric method to assess these key characteristics.^{[1][10]} This method measures the absorbance of a saffron aqueous extract at specific wavelengths: ~440 nm for coloring strength (crocins), ~257 nm for flavor strength (picrocrocin), and ~330 nm for aroma (safranal).^[10]

For more precise and detailed analysis, High-Performance Liquid Chromatography (HPLC) is employed.[11][12][13] HPLC allows for the separation, identification, and quantification of individual compounds, offering higher sensitivity and specificity than UV-Vis spectrophotometry and enabling the detection of specific adulterants.[11][12]

Experimental Protocols

Protocol 1: Sample Preparation and Moisture Content Determination

This initial protocol is crucial for standardizing the sample before chemical analysis. The determination of moisture and volatile matter is a key quality parameter according to ISO 3632. [1][14]

Materials:

- **Saffron powder** sample
- Analytical balance
- Drying oven ($103 \pm 2^\circ\text{C}$)
- Desiccator
- Mortar and pestle
- Sieve (500 μm mesh)

Procedure:

- Homogenization: If starting with saffron threads, crush them using a mortar and pestle until at least 95% of the material can pass through a 500 μm sieve.[1] **Saffron powder** samples can be used directly.
- Moisture Determination:
 1. Weigh approximately 2.5 g of the **saffron powder** (to the nearest 0.1 mg) into a pre-weighed, dry weighing dish.[1]

2. Place the uncovered dish in a drying oven set at $103 \pm 2^\circ\text{C}$ for 16 hours (or 4 hours as per some protocols).[1][15]
3. After drying, transfer the dish to a desiccator to cool to room temperature.
4. Reweigh the sample.
5. Calculate the moisture and volatile matter content as a percentage of the initial weight.
This value is required for the subsequent calculation of chemical characteristics.[1]
According to ISO 3632, this value should be below 10% for **saffron powder** to be classified in the highest categories.[14]

Protocol 2: UV-Vis Spectrophotometric Analysis (Based on ISO 3632)

This protocol determines the main quality characteristics of saffron: coloring power (crocin), flavor (picrocrocin), and aroma (safranal).[1][10]

Materials:

- Dried **saffron powder** (from Protocol 1)
- Distilled or Milli-Q water
- 1000 mL volumetric flask
- Magnetic stirrer and stir bar
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Aluminum foil

Procedure:

- Aqueous Extraction:

1. Accurately weigh approximately 0.5 g of the dried **saffron powder** into a 1000 mL volumetric flask.[1]
2. Add approximately 900 mL of distilled water.[1]
3. Cover the flask with aluminum foil to protect it from light.[15]
4. Stir the solution with a magnetic stirrer for 1 hour at room temperature.[1]
5. After 1 hour, dilute the solution to the 1000 mL mark with distilled water and mix thoroughly.

- Spectrophotometric Measurement:

1. Allow any solid particles to settle. If necessary, filter or centrifuge a small aliquot of the solution.
2. Using distilled water as a blank, measure the absorbance of the saffron solution at the specific wavelengths for color, flavor, and aroma using the spectrophotometer.
3. Record the absorbance values to four decimal places.[1]

Data Analysis: The specific absorbance values (E 1% 1cm) are calculated using the following formula: $E = (A \times 10000) / (m \times (100 - wMV))$ Where:

- A is the absorbance at the specific wavelength.
- m is the mass of the test portion in grams.
- wMV is the moisture and volatile matter content (%) determined in Protocol 1.[1]

The results are then compared to the specifications in the ISO 3632 standard to classify the saffron into one of four commercial grades.[1]

Protocol 3: HPLC-DAD Analysis for Bioactive Compound Quantification

This protocol provides a more detailed quantitative analysis of crocin-1, crocin-2, picrocrocin, and safranal.[12][16]

Materials:

- **Saffron powder**
- Extraction solvent (Water:Methanol, 80:20, v/v)[16]
- Conical centrifuge tubes (15 mL)
- Ultrasonic bath
- Centrifuge
- HPLC system with Diode Array Detector (DAD)
- Analytical C18 column (e.g., 2.1 mm x 100 mm, 1.8 μ m)
- HPLC grade solvents (Acetonitrile, Water, Formic Acid)
- Syringe filters (0.22 μ m)
- Reference standards for crocin, picrocrocin, and safranal

Procedure:

- Sample Extraction:
 1. Weigh approximately 30 mg of **saffron powder** into a 15 mL centrifuge tube.
 2. Add 10 mL of the extraction solvent (Water:Methanol, 80:20).[16]
 3. Extract the suspension in an ultrasonic bath for 5 minutes.[16]
 4. Centrifuge the sample at 8000 rpm for 3 minutes.[16]
 5. Filter the supernatant through a 0.22 μ m syringe filter into an HPLC vial.

- Chromatographic Analysis:

1. Inject 2 μ L of the prepared sample into the HPLC system.
2. Perform the separation using a C18 column and a gradient elution program (see Table 3).
3. Monitor and quantify the compounds at their respective maximum absorbance wavelengths using the DAD.

- Quantification:

1. Prepare calibration curves using the reference standards for each compound.
2. Calculate the concentration of each analyte in the saffron sample by comparing its peak area to the calibration curve.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: ISO 3632-1:2011 Quality Categories for Saffron

Category	E 1% 1cm (440 nm) - Coloring Strength	E 1% 1cm (257 nm) - Flavor Strength	E 1% 1cm (330 nm) - Aroma Strength
Extra Class / I	> 200	> 70	20 - 50
II	170 - 200	> 55	20 - 50
III	120 - 170	> 40	20 - 50

Data derived from ISO 3632 standards.[1][14]

Table 2: UV-Vis Spectrophotometry Parameters

Parameter	Wavelength (nm)	Analyte
Coloring Strength	~440	Crocins
Flavor Strength	~257	Picrocrocin
Aroma Strength	~330	Safranal

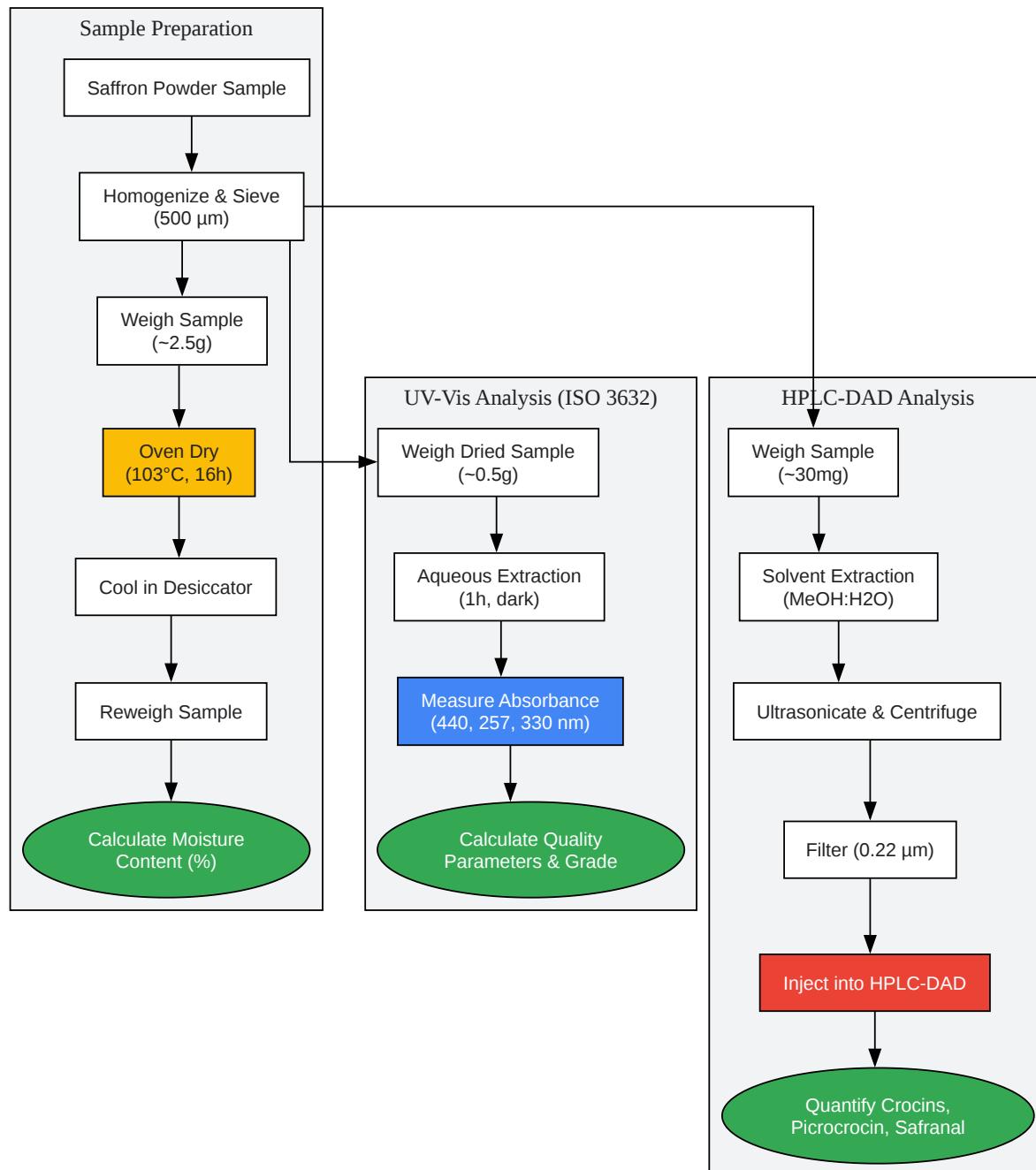
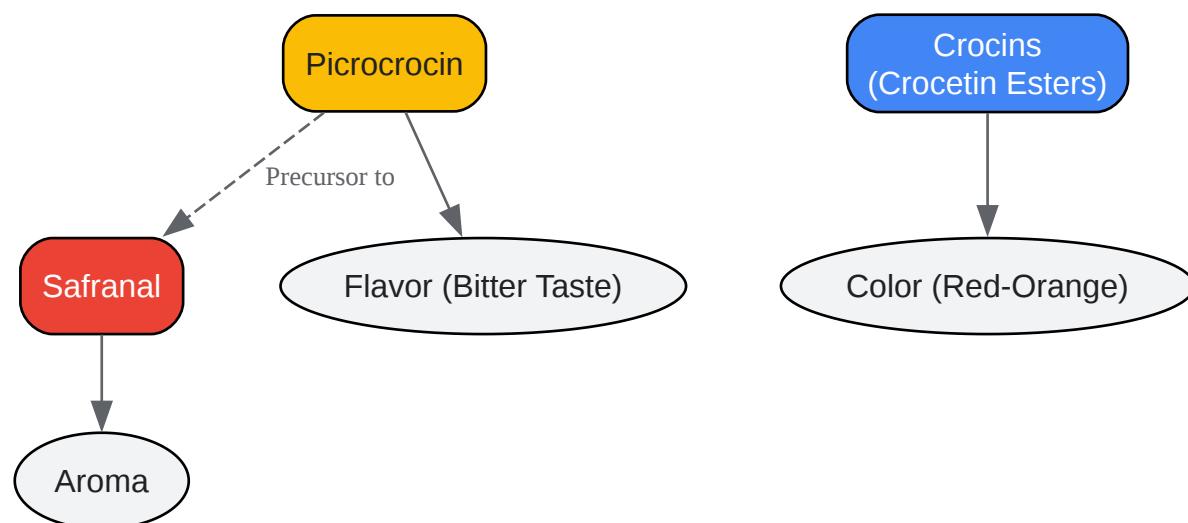

Wavelengths based on ISO 3632 recommendations.[\[10\]](#)

Table 3: Example HPLC-DAD Method Parameters


Parameter	Specification
Column	Acquity UPLC HSS T3, 1.8 µm, 2.1 mm x 100 mm
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	0.55 mL/min
Injection Volume	2 µL
Column Temperature	40 °C
Detection Wavelengths	440 nm (Crocins), 257 nm (Picrocrocin), 330 nm (Safranal)
Gradient Program	0-0.5 min (2% B), 0.5-6 min (2-50% B), 6-7 min (50-100% B), 7-8 min (100% B), 8-8.2 min (100-2% B), 8.2-10 min (2% B)

Parameters adapted from established methods.[\[12\]](#)[\[16\]](#)

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the comprehensive analysis of **saffron powder**.

[Click to download full resolution via product page](#)

Caption: Relationship between key bioactive compounds in saffron.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lcms.cz [lcms.cz]
- 2. nature4science.com [nature4science.com]
- 3. Lab Report - Saffron Business [saffronbusiness.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection and Classification of Saffron Adulterants by Vis-Nir Imaging, Chemical Analysis, and Soft Computing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sativus.com [sativus.com]
- 7. sunlandsaffron.com [sunlandsaffron.com]
- 8. Use Of ISO 3632 To Measure Saffron Quality - The Official Website Of Sunland [sunlandsaffron.com]
- 9. sadafpack.com [sadafpack.com]

- 10. canadacerts.ca [canadacerts.ca]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Quantitative Estimation of Saffron Components by Using HPLC an Approach for The Determination of Saffron Quality | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. Determination of Saffron Quality through a Multi-Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. uni-muenster.de [uni-muenster.de]
- To cite this document: BenchChem. [Application Note: Comprehensive Quality Analysis of Saffron (Crocus sativus L.) Powder]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b576308#developing-a-laboratory-protocol-for-saffron-powder-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

